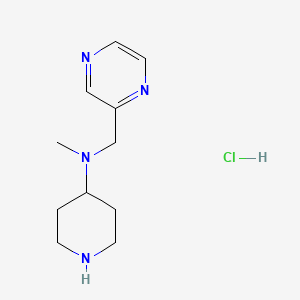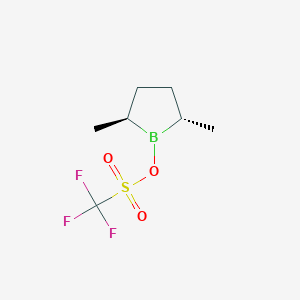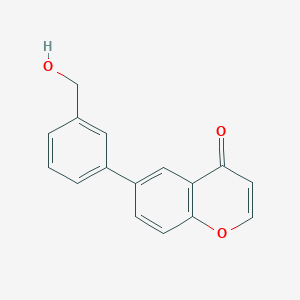
2-(Dimethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a dimethylamino group, an isopropyl group, and a methyl group attached to the chromenone core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dimethylamino, isopropyl, and methyl groups through various chemical reactions. The key steps may include:
Formation of the Chromenone Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Dimethylamino Group: This step may involve the reaction of the chromenone core with dimethylamine under basic conditions.
Alkylation Reactions: The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can lead to a variety of substituted chromenone derivatives.
科学研究应用
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The chromenone core can participate in redox reactions, affecting cellular oxidative stress levels. The isopropyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst.
Dimethylaminopropylamine (DMAPA): A diamine used in the preparation of surfactants and personal care products.
N,N-Dimethylglycine: A compound with similar dimethylamino functionality, used in various biochemical applications.
Uniqueness
2-(Dimethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
64965-08-8 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5-methyl-8-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C15H19NO2/c1-9(2)11-7-6-10(3)14-12(17)8-13(16(4)5)18-15(11)14/h6-9H,1-5H3 |
InChI 键 |
ZPGOSERHVIAUDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)C(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)

![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)




